![molecular formula C15H12Cl2N2O2 B13914589 Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate](/img/structure/B13914589.png)
Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate is an organic compound with the molecular formula C15H12Cl2N2O2 and a molecular weight of 323.17 g/mol . This compound is characterized by the presence of a benzyl group, a chloro-substituted phenyl ring, and a hydrazono functional group. It is commonly used in proteomics research and has various applications in scientific studies .
Méthodes De Préparation
The synthesis of Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate involves a multi-step process. One common method includes the following steps :
Reaction of 2,4-dichlorobenzoic acid with hydrazine: This reaction is carried out under basic conditions to form 2,4-dichlorophenylhydrazine.
Reaction of 2,4-dichlorophenylhydrazine with chloroacetic acid: The resulting hydrazine derivative is then reacted with chloroacetic acid ester under appropriate conditions to yield this compound.
Analyse Des Réactions Chimiques
Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The hydrazono group can be oxidized or reduced under specific conditions, resulting in the formation of different products.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate has several scientific research applications, including :
Proteomics Research: It is used as a reagent in proteomics studies to analyze protein structures and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and its role in drug development.
Biological Studies: It is used in various biological assays to study its effects on different biological systems.
Mécanisme D'action
The mechanism of action of Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate can be compared with other similar compounds, such as:
2,4-Dichlorophenylhydrazine: This compound is a precursor in the synthesis of this compound and shares similar structural features.
Chloroacetic Acid Esters: These esters are used in the synthesis of various hydrazono compounds and have similar reactivity.
Indole Derivatives: Indole derivatives possess similar biological activities and are used in medicinal chemistry for drug development.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C15H12Cl2N2O2 |
|---|---|
Poids moléculaire |
323.2 g/mol |
Nom IUPAC |
benzyl (2E)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-12-6-8-13(9-7-12)18-19-14(17)15(20)21-10-11-4-2-1-3-5-11/h1-9,18H,10H2/b19-14+ |
Clé InChI |
ZVPPUJMGJLCQIM-XMHGGMMESA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)/C(=N\NC2=CC=C(C=C2)Cl)/Cl |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C(=NNC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(3,3-Diethoxyprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13914516.png)
![2,2,2-trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone](/img/structure/B13914517.png)
![tert-butyl N-[(E)-1,8-dihydroxy-7-[(2-methylpropan-2-yl)oxycarbonylamino]oct-4-en-2-yl]carbamate](/img/structure/B13914518.png)
![Methyl pyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13914525.png)
![1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B13914531.png)
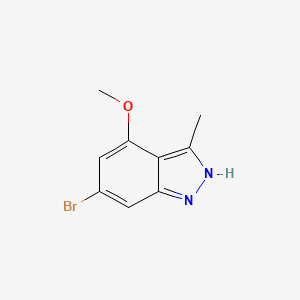
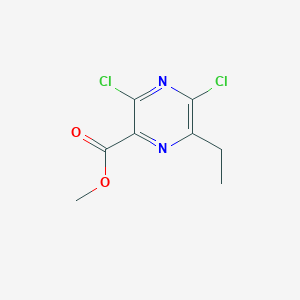
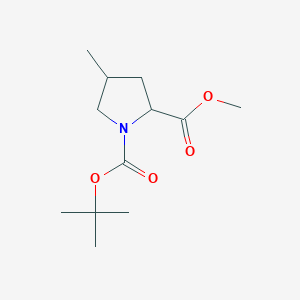
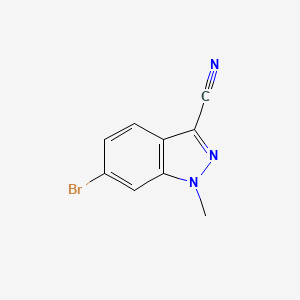

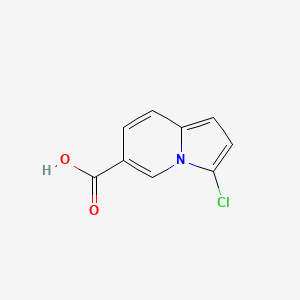

![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13914585.png)
